molecular formula C10H12N2O2 B8572172 2-(3-Azetidinyloxy)benzamide

2-(3-Azetidinyloxy)benzamide

Cat. No.: B8572172
M. Wt: 192.21 g/mol
InChI Key: FVRNHDWWZTUGFV-UHFFFAOYSA-N
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Description

2-(3-Azetidinyloxy)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating both a benzamide and an azetidine moiety in its structure. The azetidine ring is a four-membered saturated heterocycle known for its conformational strain, which can enhance binding affinity and improve metabolic stability in potential therapeutic agents . Benzamide derivatives are a significant class of compounds reported to exhibit a wide range of pharmacological activities, including acting as inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant targets for conditions such as neurodegenerative diseases . Furthermore, structurally related benzamide compounds have been investigated as potent HSP90 inhibitors, demonstrating antiproliferative activity and potential in cancer research . This compound is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(azetidin-3-yloxy)benzamide

InChI

InChI=1S/C10H12N2O2/c11-10(13)8-3-1-2-4-9(8)14-7-5-12-6-7/h1-4,7,12H,5-6H2,(H2,11,13)

InChI Key

FVRNHDWWZTUGFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Nitazoxanide
  • Structure : 2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide .
  • Key Features : A nitro-thiazole group at the amide nitrogen and an acetolyloxy substituent.
  • Activity : Broad-spectrum antiparasitic agent, effective against protozoa and helminths.
  • Comparison : Unlike 2-(3-azetidinyloxy)benzamide, the nitro-thiazole moiety in nitazoxanide enhances electron-deficient character, facilitating redox-mediated antiparasitic activity.
Azetidinone Derivatives
  • Example: N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide .
  • Key Features: Azetidinone (β-lactam) ring fused to the benzamide core.
  • Activity : Potent antimicrobial activity against bacterial and fungal strains (MIC: 4–16 µg/mL).
  • Comparison: The β-lactam ring in azetidinones confers reactivity toward penicillin-binding proteins, whereas the ether-linked azetidine in 2-(3-azetidinyloxy)benzamide may prioritize steric effects over enzymatic inhibition.
Arylpiperazine Derivatives (JJGW Series)
  • Example : 2-{4-[4-(3-Chlorophenyl)piperazin-1-yl]butoxy}benzamide hydrochloride (JJGW01) .
  • Key Features : Alkoxy chains with terminal piperazine groups.
  • Activity: α1-Adrenolytic activity (pA2: 7.8–8.2), targeting vascular and prostatic receptors.
  • Comparison : The piperazine moiety enhances solubility and receptor affinity, whereas the azetidine ring in 2-(3-azetidinyloxy)benzamide may reduce conformational flexibility but improve metabolic stability.
Metoclopramide
  • Structure: 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide .
  • Key Features: Diethylaminoethyl and methoxy substituents.
  • Activity : Dopamine D2 receptor antagonist and gastroprokinetic agent.
  • Comparison: The diethylaminoethyl group in metoclopramide facilitates blood-brain barrier penetration, while the azetidine ring in 2-(3-azetidinyloxy)benzamide may limit CNS activity due to increased polarity.
Procainamide
  • Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide .
  • Key Features: Primary amine and diethylaminoethyl side chain.
  • Activity : Class Ia antiarrhythmic agent (IC50 for sodium channel blockade: ~10 µM).
  • Comparison : The azetidine ring’s electron-rich nature in 2-(3-azetidinyloxy)benzamide could alter ion channel interactions compared to procainamide’s linear amine chain.

Physicochemical and Pharmacokinetic Properties

Compound logP Hydrogen Bond Donors Molecular Weight Key Substituents
2-(3-Azetidinyloxy)benzamide* ~2.1† 2 (amide NH, azetidine NH) 220.3 Azetidinyloxy, benzamide
Nitazoxanide 1.8 3 307.2 Nitro-thiazole, acetolyloxy
JJGW01 3.5 2 435.3 Piperazine, butoxy chain
Metoclopramide 2.2 3 299.8 Diethylaminoethyl, methoxy
Azetidinone derivative 3.0 3 421.3 β-Lactam, chloro substituents

*Predicted using QSAR models from . †Estimated via analogy to 2-azetidinone derivatives.

  • Lipophilicity : The azetidine ring in 2-(3-azetidinyloxy)benzamide likely reduces logP compared to piperazine-containing analogs (e.g., JJGW01), favoring improved aqueous solubility.
  • Metabolic Stability : The strained azetidine ring may resist oxidative metabolism better than linear alkyl chains in procainamide or metoclopramide.

Therapeutic Potential and Mechanisms

  • Antimicrobial Activity: Azetidinone derivatives () show promise against Gram-positive bacteria, suggesting that 2-(3-azetidinyloxy)benzamide could be optimized for β-lactamase resistance via its ether linkage.
  • Cancer Therapy : QSAR models in indicate that topological parameters (Balaban index, molecular connectivity) govern anticancer activity. The azetidine ring’s rigidity may enhance DNA intercalation or kinase inhibition, as seen in GDC046 ().
  • Receptor Targeting : Arylpiperazine derivatives () demonstrate that bulky substituents improve α1-adrenergic selectivity, a strategy applicable to 2-(3-azetidinyloxy)benzamide for designing CNS-sparing agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Azetidinyloxy)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with azetidine derivatives and benzoyl chloride intermediates under anhydrous conditions. Use coupling agents (e.g., DCC or EDC) to form the amide bond .
  • Step 2 : Optimize regioselectivity by controlling temperature (0–5°C for exothermic reactions) and solvent polarity (e.g., dichloromethane or acetonitrile) .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
    • Data Table :
Reaction StepOptimal ConditionsYield Range
Amide Coupling0–5°C, DCM solvent65–75%
PurificationEthyl acetate/hexane (3:7)85–90% purity

Q. How is structural confirmation performed for 2-(3-Azetidinyloxy)benzamide derivatives?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and azetidine ring integrity .
  • X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry .
  • Mass Spectrometry : HRMS for molecular ion verification .

Q. What preliminary biological screening assays are suitable for this compound?

  • Approach :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Findings : Similar benzamides show MIC values of 8–32 µg/mL and IC50_{50} of 10–50 µM .

Advanced Research Questions

Q. How do substituent modifications on the benzamide core influence bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -NO2_2, -CF3_3): Enhance antimicrobial potency but may increase cytotoxicity .
  • Azetidine-Oxy Linker : Improves blood-brain barrier penetration in CNS-targeted analogs .
    • Data Table :
SubstituentActivity (MIC, µg/mL)Cytotoxicity (IC50_{50}, µM)
-OCH3_332>100
-CF3_3825

Q. What strategies resolve contradictions in reported biological activity data?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
    • Case Study : Discrepancies in IC50_{50} values (e.g., 10 vs. 50 µM) were traced to differences in cell passage number .

Q. How can molecular docking guide mechanistic studies of 2-(3-Azetidinyloxy)benzamide?

  • Protocol :

  • Target Selection : Prioritize enzymes (e.g., topoisomerase II) or receptors (GPCRs) based on structural analogs .
  • Docking Software : Use AutoDock Vina with force fields (AMBER) to predict binding affinities .
    • Outcome : Similar compounds show ∆G values of -9.5 to -11.2 kcal/mol, correlating with in vitro efficacy .

Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?

  • ADME Considerations :

  • Solubility : Use co-solvents (e.g., PEG 400) or nanoformulations to improve aqueous solubility .
  • Metabolic Stability : Test liver microsome stability; introduce fluorine atoms to reduce CYP450 metabolism .

Data Contradiction Analysis

Q. Conflicting reports on mutagenicity: How to assess safety?

  • Resolution :

  • Ames Test : Follow OECD Guideline 471 with TA98 and TA100 strains .
  • Comparative Data : Mutagenicity of similar benzamides is lower than benzyl chloride (negative control) .

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